Phenol, 2-ethyl-5-isopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-ethyl-5-isopropyl- is an organic compound belonging to the phenol family Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-ethyl-5-isopropyl- can be synthesized through several methods:
Nucleophilic Aromatic Substitution: This involves the substitution of an aromatic ring’s hydrogen atom with a nucleophile.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with ethyl and isopropyl groups using a catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
The industrial production of phenols often involves the oxidation of cumene (isopropylbenzene) to produce cumene hydroperoxide, which is then treated with acid to yield phenol .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-ethyl-5-isopropyl- undergoes various chemical reactions:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for phenols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: H2 gas with a catalyst like palladium on carbon (Pd/C).
Substitution: Nitrating agents (HNO3), sulfonating agents (H2SO4), and halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexanols.
Substitution: Nitro, sulfonyl, and halogenated phenols.
Scientific Research Applications
Phenol, 2-ethyl-5-isopropyl- has diverse applications in scientific research:
Mechanism of Action
Phenol, 2-ethyl-5-isopropyl- exerts its effects primarily through its interaction with cellular proteins and enzymes. It acts as a proteolytic agent, dissolving tissue on contact via proteolysis. In high concentrations, it can produce chemical neurolysis when injected near nerves, affecting nerve fiber size .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C11H16O |
---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-ethyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9-5-6-10(8(2)3)7-11(9)12/h5-8,12H,4H2,1-3H3 |
InChI Key |
NTPXZONRQTVIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.